

An In-Depth Technical Guide to Endothelin (16-21): Sequence, Structure, and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Endothelin (16-21)

Cat. No.: B050446

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin (16-21), the C-terminal hexapeptide fragment of Endothelin-1 (ET-1), represents a critical domain for the biological activity of the full-length peptide. Its sequence is His-Leu-Asp-Ile-Ile-Trp. This fragment is particularly significant for its selective agonist activity at the Endothelin type B (ETB) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including vasodilation and cell proliferation. Understanding the nuanced structure-activity relationship of this peptide is paramount for the development of novel therapeutics targeting the endothelin system. This guide provides a comprehensive overview of the sequence, structure, receptor interaction, and functional significance of **Endothelin (16-21)**, supplemented with detailed experimental protocols and signaling pathway diagrams.

Peptide Sequence and Structure

The amino acid sequence of **Endothelin (16-21)** is His-Leu-Asp-Ile-Ile-Trp. The structure of this C-terminal tail within the context of the full Endothelin-1 molecule is crucial for its interaction with endothelin receptors. X-ray crystallography studies of human endothelin-1 have revealed that the carboxy-terminal tail, comprising residues 16-21, adopts an extended conformation when bound to its receptor.^[1] However, in the unbound state, this tail exhibits a different conformation relative to the core of the peptide.^[1] The structural integrity of this hexapeptide is vital for its biological function, with specific residues playing key roles in receptor

binding and activation.[2] Structure-activity relationship studies have highlighted the importance of the C-terminal free carboxylic acid, the L-configuration of Tryptophan-21, the beta-carboxylic function of Aspartic acid-18, the presence of Leucine-17, and the imidazole moiety of Histidine-16 for its contractile activity.[2]

Quantitative Data

The following tables summarize the available quantitative data for **Endothelin (16-21)** concerning its receptor binding affinity and functional potency. This data is essential for comparing its activity with other endothelin analogs and for designing new experimental studies.

Table 1: Receptor Binding Affinity of **Endothelin (16-21)**

Ligand	Receptor Subtype	Preparation	Assay Type	Parameter	Value	Reference
Endothelin (16-21)	ETB	N/A	N/A	N/A	Data not available	N/A
Endothelin (16-21)	ETA	N/A	N/A	N/A	Data not available	N/A

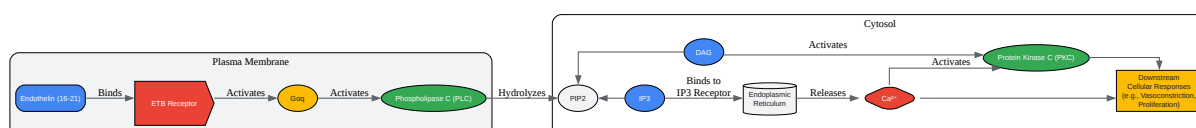
Note: Specific K_i or IC_{50} values for the direct binding of **Endothelin (16-21)** to ETA and ETB receptors are not readily available in the reviewed literature. The primary characterization of this peptide is through its functional agonist activity at the ETB receptor.

Table 2: Functional Potency of **Endothelin (16-21)**

Ligand	Assay System	Receptor Target	Parameter	Value	Reference
Endothelin (16-21)	Guinea-pig bronchus	ETB	EC50	228 nM	[3]
Endothelin (16-21)	ETB receptor functional assay	ETB	EC50	0.3 μ M (300 nM)	[4]

Signaling Pathways

Endothelin (16-21) exerts its biological effects primarily through the activation of the ETB receptor, a G-protein coupled receptor. The binding of **Endothelin (16-21)** to the ETB receptor initiates a cascade of intracellular signaling events.



[Click to download full resolution via product page](#)

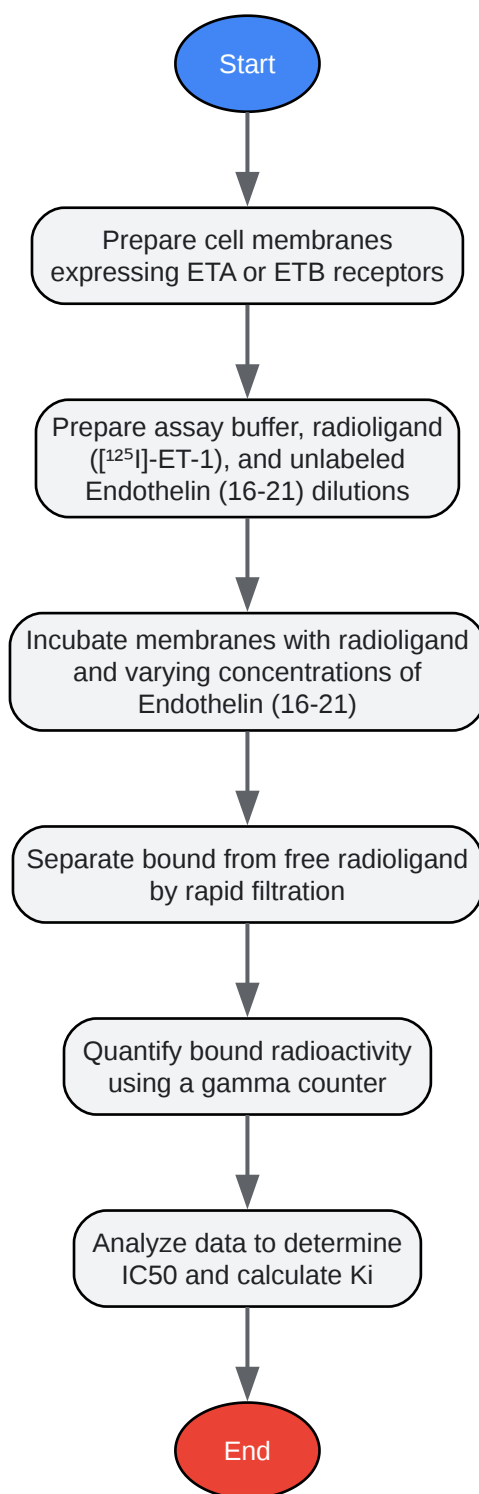
Caption: ETB receptor signaling cascade initiated by **Endothelin (16-21)**.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **Endothelin (16-21)**.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (K_i) of **Endothelin (16-21)** for endothelin receptors (ETA and ETB).



[Click to download full resolution via product page](#)

Caption: Workflow for a radioligand competition binding assay.

Materials:

- Cells or tissues expressing ETA or ETB receptors
- Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
- Radioligand: [¹²⁵I]-Endothelin-1
- Unlabeled competitor: **Endothelin (16-21)** peptide
- Non-specific binding control: High concentration of unlabeled Endothelin-1 (e.g., 1 μM)
- Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
- Filtration apparatus
- Gamma counter

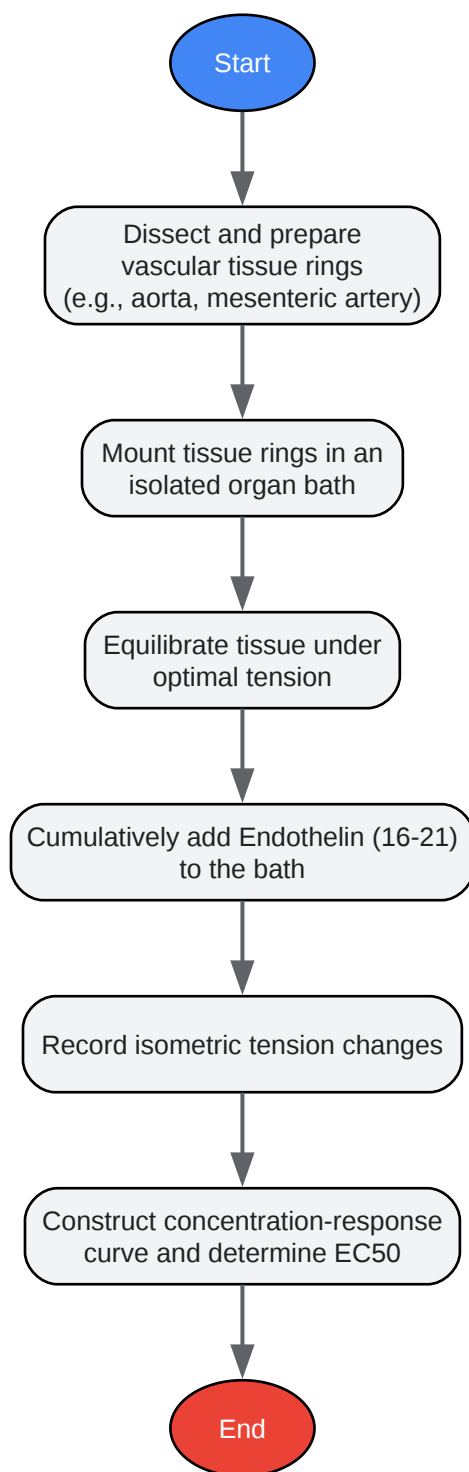
Procedure:

- Membrane Preparation:
 - Homogenize cells or tissues in ice-cold homogenization buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet with homogenization buffer and resuspend in assay buffer.
 - Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
- Assay Setup:
 - In a 96-well plate, add the following to each well in triplicate:
 - Assay buffer

- A fixed concentration of [125 I]-ET-1 (typically at or below its K_d value).
- Increasing concentrations of unlabeled **Endothelin (16-21)** (for the competition curve).
- For total binding wells, add assay buffer instead of competitor.
- For non-specific binding wells, add a saturating concentration of unlabeled ET-1.
- Initiate the binding reaction by adding the membrane preparation to each well.
- Incubation:
 - Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
- Filtration:
 - Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.
 - Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
- Counting:
 - Place the filters in vials and measure the radioactivity using a gamma counter.
- Data Analysis:
 - Subtract the non-specific binding from all other measurements to obtain specific binding.
 - Plot the specific binding as a function of the log concentration of **Endothelin (16-21)**.
 - Fit the data to a one-site competition model to determine the IC_{50} value.
 - Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Isolated Tissue Bath Assay for Vasoconstriction

This protocol is used to determine the functional potency (EC₅₀) of **Endothelin (16-21)** in inducing smooth muscle contraction.



[Click to download full resolution via product page](#)

Caption: Workflow for an isolated tissue bath vasoconstriction assay.

Materials:

- Vascular tissue (e.g., rat aorta, guinea pig bronchus)
- Krebs-Henseleit solution (or other physiological salt solution)
- **Endothelin (16-21)** peptide
- Isolated organ bath system with force-displacement transducers
- Data acquisition system
- Carbogen gas (95% O₂, 5% CO₂)

Procedure:

- Tissue Preparation:
 - Euthanize the animal according to approved ethical protocols.
 - Carefully dissect the desired vascular tissue and place it in ice-cold Krebs-Henseleit solution.
 - Clean the tissue of adhering fat and connective tissue.
 - Cut the tissue into rings of appropriate size (e.g., 2-4 mm).
- Mounting:
 - Mount the tissue rings on stainless steel hooks in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
 - Attach one hook to a fixed point and the other to a force-displacement transducer.
- Equilibration:

- Allow the tissue to equilibrate for a set period (e.g., 60-90 minutes) under a determined optimal resting tension.
- During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
- Perform a viability test by contracting the tissue with a high concentration of potassium chloride (KCl).
- Concentration-Response Curve:
 - After the tissue has returned to baseline tension, add **Endothelin (16-21)** to the bath in a cumulative manner, increasing the concentration in logarithmic steps.
 - Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.
- Data Recording and Analysis:
 - Record the isometric tension throughout the experiment using the data acquisition system.
 - Express the contractile response as a percentage of the maximal contraction induced by KCl.
 - Plot the response against the log concentration of **Endothelin (16-21)** to generate a concentration-response curve.
 - Fit the curve to a sigmoidal dose-response model to determine the EC50 value and the maximum effect (Emax).

Conclusion

Endothelin (16-21) is a fundamentally important fragment of ET-1 that selectively activates the ETB receptor, providing a valuable tool for dissecting the complexities of the endothelin system. Its well-defined sequence and the growing understanding of its structure-function relationships make it a key molecule for research into cardiovascular physiology and the development of targeted therapeutics. The experimental protocols and signaling pathway

information provided in this guide offer a solid foundation for scientists and researchers to further investigate the role of this potent hexapeptide in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Endothelin (16-21): Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050446#endothelin-16-21-peptide-sequence-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com